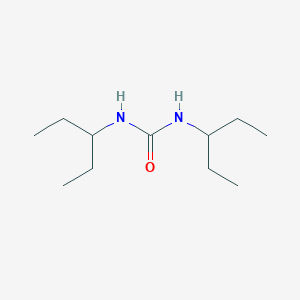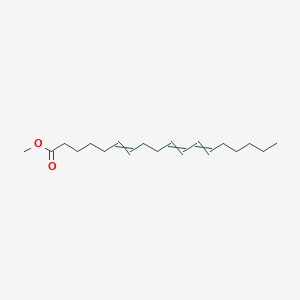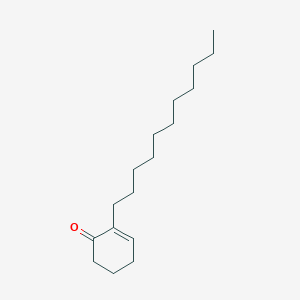
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO6 and a molecular weight of 241.197 g/mol . This compound is characterized by the presence of three hydroxyl groups and a nitrophenyl group attached to a butanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one can be synthesized through an aldol reaction between 1,3-dihydroxyacetone and 4-nitrobenzaldehyde . The reaction typically requires a catalyst, such as an amino acid, and is carried out in an organic solvent like ethanol or tetrahydrofuran to ensure the solubility of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 1,3,4-trihydroxy-4-(4-aminophenyl)butan-2-one.
Substitution: Formation of esters or ethers depending on the substituent used.
Applications De Recherche Scientifique
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4-(4-nitrophenyl)butan-2-one: Similar structure but lacks the additional hydroxyl groups.
1,3-Dihydroxyacetone: A precursor in the synthesis of 1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one.
4-Nitrobenzaldehyde: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of three hydroxyl groups and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
524696-51-3 |
|---|---|
Formule moléculaire |
C10H11NO6 |
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
1,3,4-trihydroxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO6/c12-5-8(13)10(15)9(14)6-1-3-7(4-2-6)11(16)17/h1-4,9-10,12,14-15H,5H2 |
Clé InChI |
AVLVYCQIVULSGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(C(=O)CO)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)
![7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester](/img/structure/B14216294.png)
![2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14216302.png)



![9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14216331.png)
![4-{2-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]ethyl}piperidine](/img/structure/B14216337.png)
![3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-](/img/structure/B14216341.png)



![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14216357.png)

